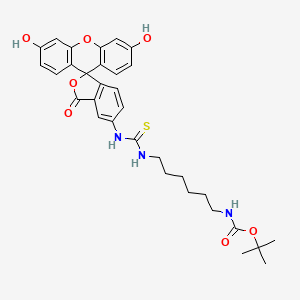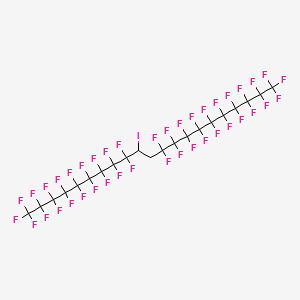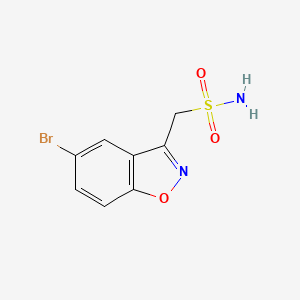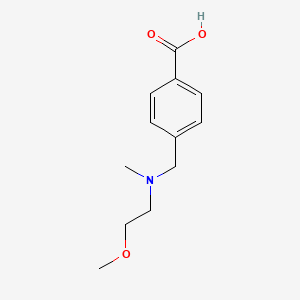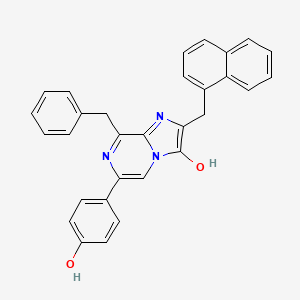
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol is a synthetic organic compound characterized by a complex structure that includes a phenyl group, an oxazole ring, and a long aliphatic chain with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol typically involves several steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. For example, 2-phenylglycine can be reacted with ethyl chloroformate to form the oxazole ring.
Alkylation: The oxazole intermediate is then alkylated with a long-chain alkyl halide, such as 1-bromohexadecane, under basic conditions to introduce the aliphatic chain.
Formation of the Double Bond:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas with palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-one
Reduction: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadecan-1-ol
Substitution: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-chloride
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol can be used as a building block for more complex molecules
Biology
This compound may have potential applications in the development of new pharmaceuticals. The oxazole ring is a common motif in many bioactive molecules, and the long aliphatic chain could enhance membrane permeability, making it a candidate for drug delivery systems.
Medicine
Industry
In materials science, this compound could be used in the synthesis of polymers or as a surfactant due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol would depend on its specific application. In a biological context, it could interact with cellular membranes or specific proteins, altering their function. The phenyl group and oxazole ring could facilitate binding to hydrophobic pockets in proteins, while the aliphatic chain could interact with lipid bilayers.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)octadec-2-en-1-ol: Similar structure with a longer aliphatic chain.
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)but-2-en-1-ol: Similar structure with a shorter aliphatic chain.
1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadecan-1-ol: Lacks the double bond in the aliphatic chain.
Uniqueness
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol is unique due to the combination of its oxazole ring, phenyl group, and long aliphatic chain with a double bond. This combination of features can impart unique physical and chemical properties, such as enhanced solubility in organic solvents and potential biological activity.
Propriétés
Formule moléculaire |
C25H39NO2 |
|---|---|
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol |
InChI |
InChI=1S/C25H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)23-21-28-25(26-23)22-18-15-14-16-19-22/h14-20,23-24,27H,2-13,21H2,1H3/b20-17+ |
Clé InChI |
AUMPNWAVBNMNDW-LVZFUZTISA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C(C1COC(=N1)C2=CC=CC=C2)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C1COC(=N1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


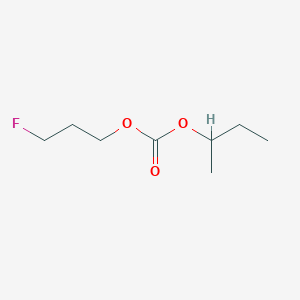
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)

methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)

